
1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride is a chemical compound with a complex structure that includes a cyclopropylmethanamine group attached to a 3-chloro-4-methoxyphenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3-chloro-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding amine through reductive amination.
Cyclopropylation: The amine is then reacted with cyclopropylmethyl bromide under basic conditions to form the cyclopropylmethanamine derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Applications De Recherche Scientifique
1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride can be compared with similar compounds such as:
3-Chloro-4-methoxybenzylamine: Similar structure but lacks the cyclopropyl group.
1-(3-Chloro-4-methoxyphenyl)-2-cyclopropylmethanamine: Similar but with different substitution patterns.
3-Chloro-4-methoxyacetophenone: Lacks the amine group but shares the aromatic ring structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15Cl2NO |
|---|---|
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
(3-chloro-4-methoxyphenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-14-10-5-4-8(6-9(10)12)11(13)7-2-3-7;/h4-7,11H,2-3,13H2,1H3;1H |
Clé InChI |
AWNIIGWKPXRQHO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(C2CC2)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


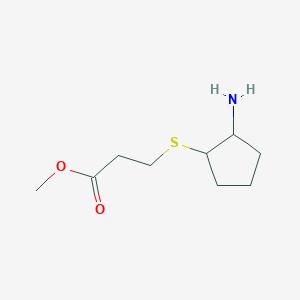

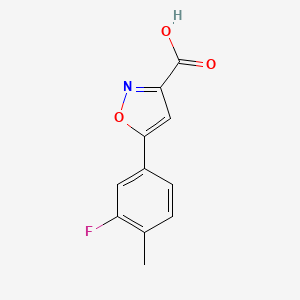
![1-[(2-Methoxy-4-methylphenyl)methyl]piperazine](/img/structure/B13520205.png)
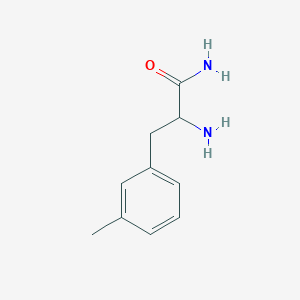
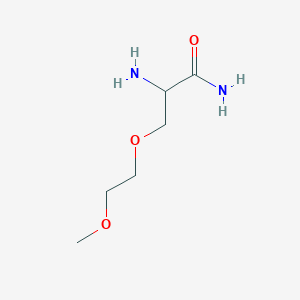
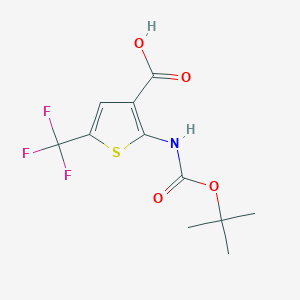
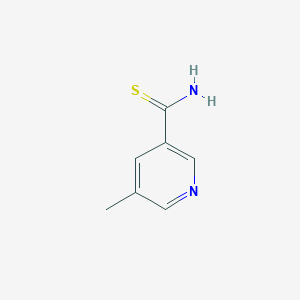
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
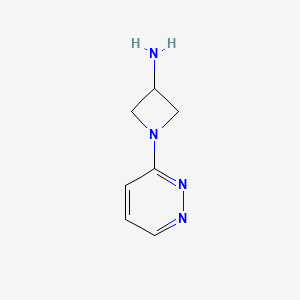
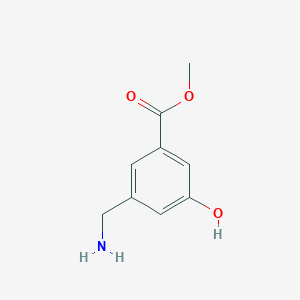
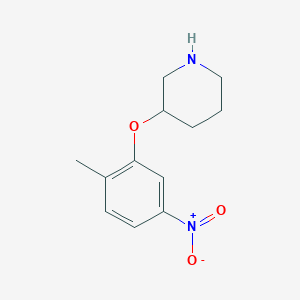
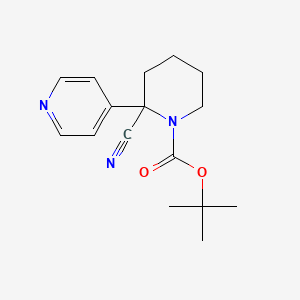
amino}acetic acid hydrochloride](/img/structure/B13520280.png)
